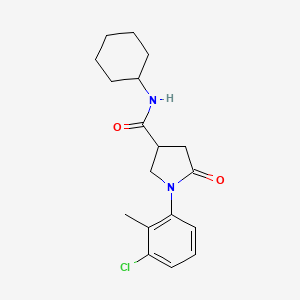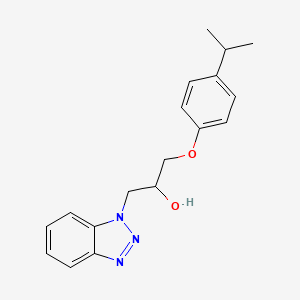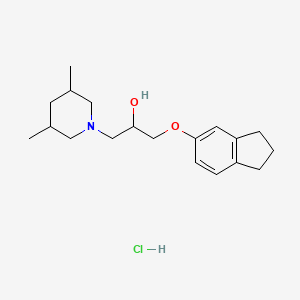![molecular formula C17H29NO B3987216 N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3987216.png)
N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide, commonly known as AEM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AEM is a member of the adamantane family of compounds, which are known for their unique structural properties and diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
AEM has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and drug discovery. AEM has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. AEM has also been investigated for its potential as an analgesic and anti-inflammatory agent. In addition, AEM has been used as a lead compound for the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The precise mechanism of action of AEM is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in the brain and other tissues. AEM has been shown to interact with several neurotransmitter receptors, including dopamine, serotonin, and adenosine receptors. AEM also appears to affect the expression and activity of various enzymes and proteins involved in oxidative stress, inflammation, and cell death.
Biochemical and Physiological Effects:
AEM has been shown to have several biochemical and physiological effects in animal models and cell cultures. AEM has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. AEM has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines. AEM has been shown to protect against oxidative stress-induced cell death and promote the survival of neurons and other cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AEM for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. AEM is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of assays and experiments. However, AEM can be expensive to synthesize and may require specialized equipment and expertise to handle and purify.
Zukünftige Richtungen
There are several potential future directions for AEM research. One area of interest is the development of more potent and selective AEM analogs for use as therapeutic agents. Another area of interest is the investigation of AEM's effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, AEM could be used as a tool for studying the role of oxidative stress and inflammation in various disease states.
Eigenschaften
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)15(19)18-5-4-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,4-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGFSPNCFHXCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3987139.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide](/img/structure/B3987159.png)
![methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987168.png)
![5-benzoyl-6-[5-(4-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3987175.png)
![2-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987181.png)
![4-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987186.png)
![5-(3-methoxyphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3987194.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3987202.png)


![2-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987220.png)

![3,4,5-triethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B3987240.png)